![molecular formula C17H19N3O2S B2410983 2-苯甲酰胺基-N-乙基-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺 CAS No. 955727-49-8](/img/structure/B2410983.png)

2-苯甲酰胺基-N-乙基-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

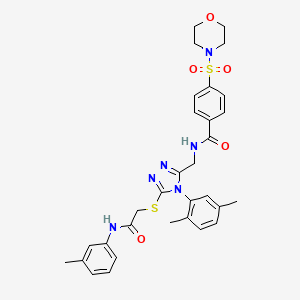

This compound is a novel dual kinase inhibitor of CK2 and GSK3β . It has been designed from a lead identified in silico . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The synthesis involved a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound was confirmed by pharmacophore mapping and molecular docking .Chemical Reactions Analysis

The compound has shown highest dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . The compound was also acylated with chloroacetyl chloride .科学研究应用

杂环合成

研究探索了杂环化合物的合成,例如苯并[b]噻吩-2-基-腙-乙酸酯,通过相关重氮化合物与氰基乙酸乙酯或乙酰乙酸乙酯偶联。所得化合物显示出产生多种氮亲核试剂的潜力,表明此类结构在杂环合成中的多功能性 (Mohareb 等人,2004).

抗菌剂

已经设计、合成并鉴定了苯并噻唑基取代的吡唑-5-酮的新型类似物,作为针对金黄色葡萄球菌和枯草芽孢杆菌等病原体的有前景的抗菌剂。这项研究突出了相关化合物在促进开发新的抗菌疗法中的潜力 (Palkar 等人,2017).

抗炎和镇痛剂

据报道,从维斯那吉酮和海林酮衍生的新型化合物具有显着的抗炎和镇痛活性。这些具有与苯并噻唑相关的结构的化合物被测试为环氧化酶抑制剂,提供了对其潜在治疗应用的见解 (Abu‐Hashem 等人,2020).

抗癌特性

一项关于合成 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯衍生物的研究揭示了它们作为乳腺癌凋亡诱导剂的潜力。这项研究证明了相关苯并噻唑化合物在开发新的抗癌疗法中的适用性 (Gad 等人,2020).

作用机制

Target of Action

The primary targets of 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathways of PTEN. This disruption prevents the deactivation of PTEN, allowing it to continue its role as a tumor suppressor .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β suggests that it has sufficient bioavailability to interact with these targets .

Result of Action

The compound’s action results in a significant reduction in cell viability. In vitro studies have shown that it induces apoptosis in MCF-7 cells, with a significant 26.86% reduction in cell viability . In vivo studies have revealed a significant decrease in solid tumor mass (26.6%) upon treatment with the compound .

未来方向

属性

IUPAC Name |

2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-18-16(22)12-9-6-10-13-14(12)19-17(23-13)20-15(21)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOOBHJCXLDHDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)